molecular formula C14H13N3O3 B13233613 2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13233613
M. Wt: 271.27 g/mol
InChI Key: UYYKTEMGVQESPU-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and environmentally friendly, allowing the formation of complex structures in a single step. One common method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of microwave-promoted three-component synthesis. This method is catalyzed by SiO2–ZnBr2 and is known for its high efficiency and environmentally benign nature . The reaction conditions are optimized under microwave conditions, delivering the desired products in good yields within a short reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyridopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit key enzymes and receptors involved in various cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the nitrophenyl group, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2-(4-nitrophenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H13N3O3/c18-14-9-12(15-13-3-1-2-8-16(13)14)10-4-6-11(7-5-10)17(19)20/h4-7,9H,1-3,8H2

InChI Key

UYYKTEMGVQESPU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C1

Origin of Product

United States

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